Cas no 2243515-82-2 (2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]sulfanyl}propanoic acid)

2-{[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)phenyl]sulfanyl}propanoic acid is a specialized Fmoc-protected amino acid derivative, primarily employed in peptide synthesis and solid-phase chemistry. Its key structural features include a thioether linkage and a carboxylic acid functional group, enabling selective modifications and conjugation in complex molecular architectures. The Fmoc group provides orthogonal protection for the amine functionality, facilitating controlled deprotection under mild basic conditions. This compound is particularly valuable in the synthesis of peptide-based therapeutics and biomaterials, offering enhanced solubility and stability during coupling reactions. Its well-defined reactivity profile ensures high yields and purity in automated and manual peptide assembly processes, making it a reliable choice for research and industrial applications.
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]sulfanyl}propanoic acid structure
2243515-82-2 structure
Product Name:2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]sulfanyl}propanoic acid
CAS No:2243515-82-2
MF:C24H21NO4S
MW:419.49284529686
CID:6612265
PubChem ID:165719795
Update Time:2025-11-07

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]sulfanyl}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2243515-82-2
    • EN300-650657
    • 2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]sulfanyl}propanoic acid
    • Inchi: 1S/C24H21NO4S/c1-15(23(26)27)30-17-12-10-16(11-13-17)25-24(28)29-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,15,22H,14H2,1H3,(H,25,28)(H,26,27)
    • InChI Key: YMHOZXQWGAWVGW-UHFFFAOYSA-N
    • SMILES: S(C(C(=O)O)C)C1C=CC(=CC=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 419.11912932g/mol
  • Monoisotopic Mass: 419.11912932g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 584
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 101Ų

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]sulfanyl}propanoic acid Pricemore >>

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Additional information on 2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]sulfanyl}propanoic acid

Comprehensive Overview of 2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]sulfanyl}propanoic acid (CAS No. 2243515-82-2)

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]sulfanyl}propanoic acid (CAS No. 2243515-82-2) is a specialized organic compound widely utilized in peptide synthesis and pharmaceutical research. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, makes it a critical reagent in solid-phase peptide synthesis (SPPS). Researchers and industries increasingly seek this compound due to its role in advancing drug discovery and bioconjugation techniques, aligning with the growing demand for precision therapeutics.

The compound’s molecular design incorporates a phenylsulfanylpropanoic acid backbone, which enhances its reactivity and stability under various conditions. This attribute is particularly valuable in peptide coupling reactions, where efficiency and yield are paramount. Recent trends in AI-driven drug design and high-throughput screening have further amplified interest in such building blocks, as they enable the rapid assembly of complex molecular architectures. Notably, the Fmoc group in this compound ensures selective deprotection, a feature highly sought after in combinatorial chemistry.

From an applications perspective, 2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]sulfanyl}propanoic acid is pivotal in developing targeted drug delivery systems and biomarkers. Its compatibility with automated synthesizers and green chemistry protocols has also made it a staple in modern laboratories. As sustainability gains traction, researchers are exploring its use in solvent-free reactions and catalytic processes, addressing environmental concerns without compromising efficacy.

The compound’s CAS No. 2243515-82-2 serves as a unique identifier in regulatory and commercial databases, ensuring traceability and compliance in global markets. Its inclusion in structure-activity relationship (SAR) studies underscores its relevance in optimizing bioactive molecules. Furthermore, the rise of personalized medicine has spurred demand for tailored synthons like this, as they facilitate the creation of patient-specific therapeutics.

In summary, 2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]sulfanyl}propanoic acid exemplifies the intersection of innovation and practicality in chemical research. Its versatility in peptide engineering, coupled with its alignment with cutting-edge trends like AI-augmented discovery and sustainable synthesis, positions it as a cornerstone of contemporary scientific progress.

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